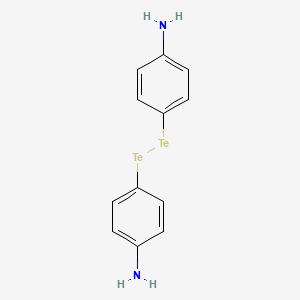
4,4'-Ditellanediyldianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Ditellanediyldianiline: is an organotellurium compound with the molecular formula C₁₂H₁₂N₂Te₂ . This compound is characterized by the presence of two tellurium atoms bonded to a central aromatic ring, which is further substituted with two amino groups. The unique structure of 4,4’-Ditellanediyldianiline makes it an interesting subject for research in various fields, including organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Ditellanediyldianiline typically involves the reaction of aniline derivatives with tellurium reagents. One common method is the reaction of 4,4’-dichlorodiphenyl telluride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, typically at temperatures ranging from 80°C to 120°C, for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of 4,4’-Ditellanediyldianiline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-Ditellanediyldianiline suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Ditellanediyldianiline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Tellurium dioxide and other tellurium oxides.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4,4’-Ditellanediyldianiline has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4,4’-Ditellanediyldianiline involves its interaction with various molecular targets and pathways. The tellurium atoms in the compound can form bonds with biological molecules, leading to the modulation of enzymatic activities and cellular processes. The amino groups can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
4,4’-Dichlorodiphenyl telluride: Similar structure but with chlorine atoms instead of amino groups.
4,4’-Dinitrodiphenyl telluride: Contains nitro groups instead of amino groups.
4,4’-Diaminodiphenyl telluride: Similar structure but with different substituents on the aromatic ring.
Uniqueness: 4,4’-Ditellanediyldianiline is unique due to the presence of both tellurium atoms and amino groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2Te2 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
4-[(4-aminophenyl)ditellanyl]aniline |
InChI |
InChI=1S/C12H12N2Te2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H,13-14H2 |
InChI Key |
CTNSAVSYVPPPLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)[Te][Te]C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


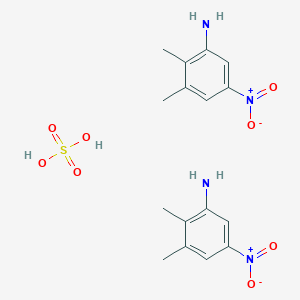
![3-(4-Chlorobenzyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12513093.png)
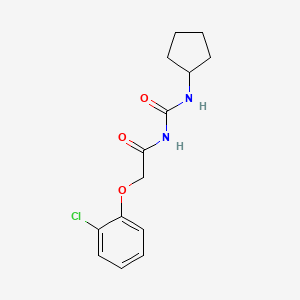
![3-[(3,4-dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12513111.png)
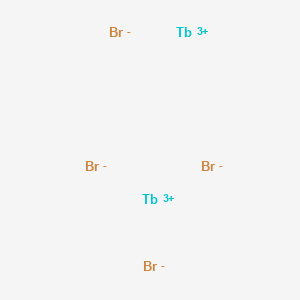
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513118.png)
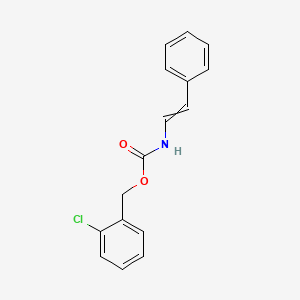
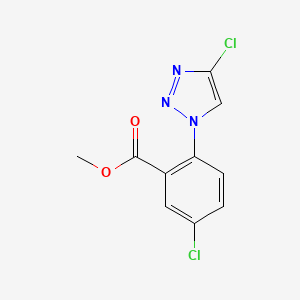
![(2S)-4-(2,3-dihydro-1H-inden-5-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12513126.png)
![Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate](/img/structure/B12513139.png)
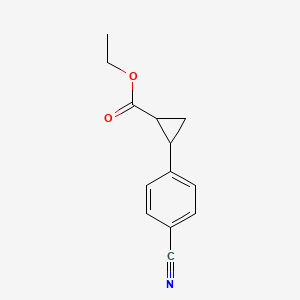
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513154.png)
methyl]-3-oxopyrazolidin-1-ium chloride](/img/structure/B12513173.png)
![3-{[2-(piperidin-1-yl)-1,3-thiazol-5-yl]methylidene}-1H-indol-2-one](/img/structure/B12513176.png)
